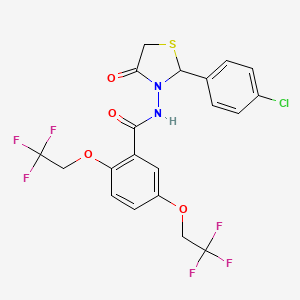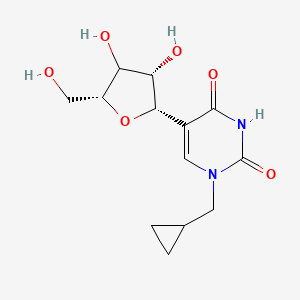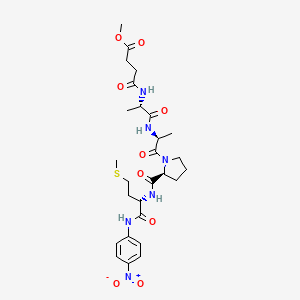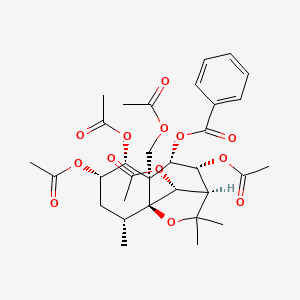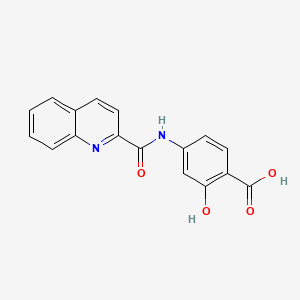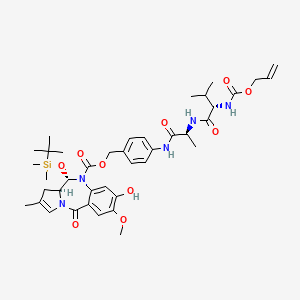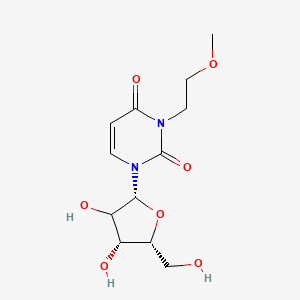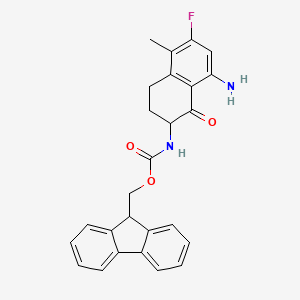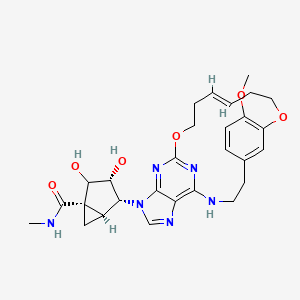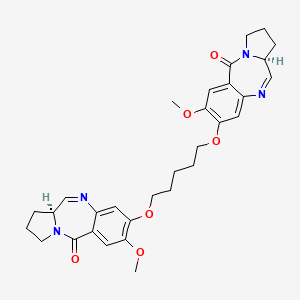
PBD dimer-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolobenzodiazepine dimer-2, commonly referred to as PBD dimer-2, is a member of the pyrrolobenzodiazepine family. These compounds are known for their potent DNA-interacting properties, making them valuable in the field of cancer research and treatment. Pyrrolobenzodiazepine dimers are particularly notable for their ability to form covalent bonds with DNA, leading to the formation of DNA interstrand cross-links, which can inhibit DNA replication and transcription, ultimately leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolobenzodiazepine dimer-2 typically involves the formation of the pyrrolobenzodiazepine core followed by dimerization. One common method involves the use of Mitsunobu chemistry, which allows for the clean and convenient formation of the pyrrolobenzodiazepine core . The reaction conditions often include the use of reagents such as triphenylphosphine and diethyl azodicarboxylate in anhydrous conditions.
Industrial Production Methods
Industrial production of pyrrolobenzodiazepine dimer-2 involves scaling up the synthetic routes used in laboratory settings. This often requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Pyrrolobenzodiazepine dimer-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrrolobenzodiazepine core, potentially altering its DNA-binding properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while substitution reactions can yield functionalized pyrrolobenzodiazepine dimers with enhanced biological activity .
科学的研究の応用
Pyrrolobenzodiazepine dimer-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: Its DNA-binding properties make it a valuable tool for studying DNA interactions and mechanisms of DNA damage and repair.
作用機序
The mechanism of action of pyrrolobenzodiazepine dimer-2 involves its ability to bind covalently to the minor groove of DNA, forming interstrand cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death). The molecular targets of pyrrolobenzodiazepine dimer-2 include guanine residues in the DNA minor groove .
類似化合物との比較
Pyrrolobenzodiazepine dimer-2 is unique compared to other pyrrolobenzodiazepine dimers due to its specific DNA-binding properties and its ability to form stable interstrand cross-links. Similar compounds include:
Pyrrolobenzodiazepine dimer SG2000: Known for its potent DNA cross-linking activity and use in cancer research.
Pyrrolobenzodiazepine dimer SG3199: Used in antibody-drug conjugates for targeted cancer therapy.
Pyrrolobenzodiazepine dimer SG3650: Investigated for its lower potency and potential for reduced toxicity in therapeutic applications.
These compounds share similar DNA-binding properties but differ in their potency, stability, and therapeutic applications.
特性
分子式 |
C31H36N4O6 |
|---|---|
分子量 |
560.6 g/mol |
IUPAC名 |
(6aS)-3-[5-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C31H36N4O6/c1-38-26-14-22-24(32-18-20-8-6-10-34(20)30(22)36)16-28(26)40-12-4-3-5-13-41-29-17-25-23(15-27(29)39-2)31(37)35-11-7-9-21(35)19-33-25/h14-21H,3-13H2,1-2H3/t20-,21-/m0/s1 |
InChIキー |
JMRUKTNVBSHJFI-SFTDATJTSA-N |
異性体SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCC[C@H]3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CCCN6C5=O)OC |
正規SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=CC6CCCN6C5=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


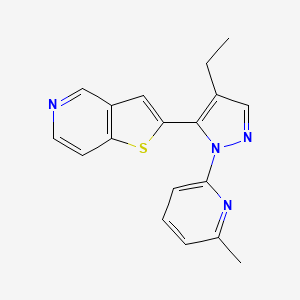
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)

